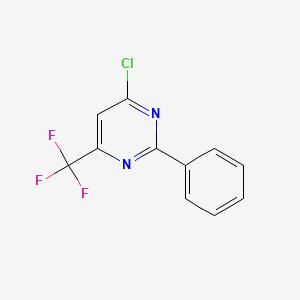

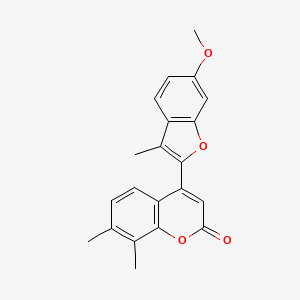

![molecular formula C12H24N2O2 B2780501 Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate CAS No. 1781017-66-0](/img/structure/B2780501.png)

Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate, commonly known as Tert-butyl Carbamate (Boc), is a widely used protecting group in organic synthesis. The Boc group is used to protect amines, which are highly reactive functional groups, during reactions that may lead to undesired side reactions or products.

Scientific Research Applications

Synthesis and Chemical Reactions

Asymmetric Mannich Reaction : A study by Yang, Pan, and List (2009) discusses the synthesis of tert-butyl carbamate derivatives using the asymmetric Mannich reaction, highlighting its importance in creating chiral amino carbonyl compounds, which are crucial intermediates in organic synthesis (Yang, Pan, & List, 2009).

Intermediate in Biologically Active Compounds : Zhao, Guo, Lan, and Xu (2017) established a rapid synthetic method for a tert-butyl carbamate derivative that serves as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), an anti-cancer drug (Zhao, Guo, Lan, & Xu, 2017).

Catalyzed Lithiation : Ortiz, Guijarro, and Yus (1999) explored the catalyzed lithiation of a N-(chloromethyl) carbamate, demonstrating how this reaction can lead to the formation of functionalized carbamates, which are useful in various synthetic applications (Ortiz, Guijarro, & Yus, 1999).

Lithiation of Pyridine Derivatives : Smith, El‐Hiti, Alshammari, and Fekri (2013) investigated the lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate, showing its utility in regioselective functionalization processes (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Chemical Properties and Reactions

Solvent Effects on Reactivity : Ruck and Jones (1998) studied how solvents affect the reactivity of tert-butylcarbene, demonstrating how solvent interactions can influence the outcomes of reactions involving carbene intermediates (Ruck & Jones, 1998).

Derivatization for Herbicide Analysis : Crespo-Corral et al. (2008) developed a method using potassium tert-butoxide for derivatization of carbamate herbicides, improving the detection limits in water samples and showcasing the chemical's utility in analytical chemistry (Crespo-Corral, Santos-Delgado, Polo-Díez, & Soria, 2008).

Mechanism of Action

Target of Action

The primary targets of Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate These factors could include pH, temperature, and the presence of other molecules, among others

properties

IUPAC Name |

tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)13-8-9-6-7-14-12(9,4)5/h9,14H,6-8H2,1-5H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQFXXMVIILVAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)CNC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-chloro-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2780425.png)

![2-Cyano-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B2780426.png)

![2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2780434.png)

![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2780435.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2780437.png)

![10-Hydroxytricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-13-one](/img/structure/B2780438.png)

![4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2780441.png)